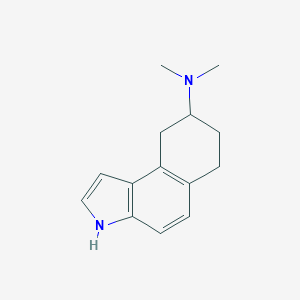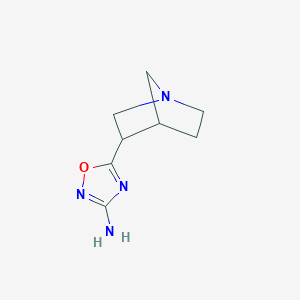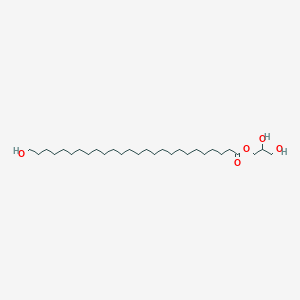![molecular formula C4H7N3O B055079 [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 125295-22-9](/img/structure/B55079.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine" is a compound that likely shares characteristics with the 1,3,4-oxadiazole class of compounds. These molecules are known for their heterocyclic structure containing an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms in positions 1, 3, and 4. This structure is of interest in various fields of chemistry due to its potential applications and the unique properties it may exhibit.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization reactions of appropriate precursors. For instance, a methodology for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence was developed, providing an efficient approach to obtain fully substituted oxadiazole derivatives without the need for a catalyst or activation (Ramazani & Rezaei, 2010).
Molecular Structure Analysis
The crystal structure of related compounds, such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been studied, showing that it belongs to the orthorhombic space group with specific cell dimensions and exhibits intermolecular hydrogen bonds forming two-dimensional molecular layers (Zhu et al., 2021).
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Broad Spectrum of Bioactivities : The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring with nitrogen and oxygen atoms, is instrumental in the development of compounds with a wide array of bioactivities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors through weak interactions, offering therapeutic potency across different ailments (Verma et al., 2019).
Pharmacokinetic Properties : Oxadiazole derivatives are noted for their favorable physical, chemical, and pharmacokinetic properties, significantly enhancing pharmacological activity through hydrogen bond interactions with biomacromolecules. This makes oxadiazoles a key biologically active unit in various compounds exhibiting a multitude of pharmacological actions (Wang et al., 2022).
Antitubercular Activity : Specific 1,3,4-oxadiazole derivatives have been evaluated for their antitubercular (anti-TB) activity, showing significant efficacy against M. tuberculosis and other mycobacteria, including strains resistant to isoniazid (INH), which highlights the potential of these compounds in addressing drug-resistant TB (Asif, 2014).
Versatility in Drug Design : The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, has been identified as a crucial bioisostere for carboxylic acids, carboxamides, and esters, offering a wide range of applications in drug design. These compounds have been explored for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties, among others (Rana et al., 2020).
Metal-Ion Sensing Applications : Beyond pharmacology, 1,3,4-oxadiazole derivatives also find applications in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for sensing a variety of metal ions, indicating the versatility of these compounds beyond medicinal applications (Sharma et al., 2022).
Mechanism of Action
Target of Action
It’s known that oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets and cause changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that oxadiazole derivatives can affect various biochemical pathways, leading to their anti-infective activities .
Pharmacokinetics
In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
It’s known that oxadiazole derivatives can have anti-infective activities .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHRWGNGFXIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560358 |
Source


|
| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125295-22-9 |
Source


|
| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

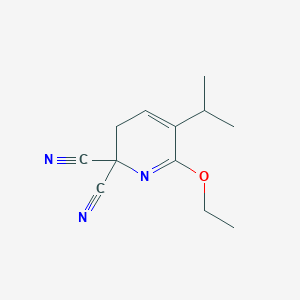
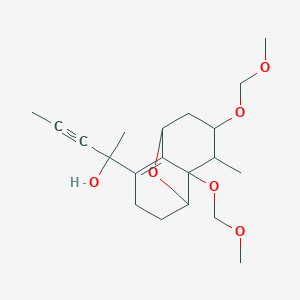



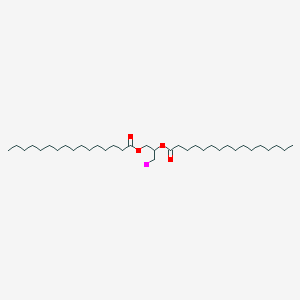

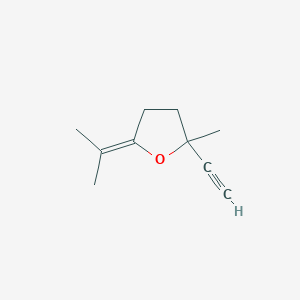
![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)


